molecular formula C17H21NO B2362612 1-(Azepan-1-ylmethyl)naphthalen-2-ol

1-(Azepan-1-ylmethyl)naphthalen-2-ol

Cat. No.: B2362612
M. Wt: 255.35 g/mol
InChI Key: SATCUIIDAFFSNF-UHFFFAOYSA-N
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Description

MurF-IN-1 is a specific inhibitor of the muscle ring finger protein-1 (MuRF1), which is an E3 ubiquitin ligase expressed in skeletal and cardiac muscle tissues. MuRF1 plays a crucial role in muscle remodeling and is involved in various muscle-related disorders, including skeletal muscle atrophy and cardiac hypertrophy .

Scientific Research Applications

MurF-IN-1 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of MuRF1 and its effects on muscle remodeling.

    Biology: Helps in understanding the role of MuRF1 in muscle-related disorders and its potential as a therapeutic target.

    Medicine: Investigated for its potential use in treating conditions like skeletal muscle atrophy and cardiac hypertrophy.

    Industry: Potential applications in the development of drugs targeting muscle-related disorders.

Preparation Methods

The synthetic routes and reaction conditions for MurF-IN-1 are not widely documented in public literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

MurF-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

MurF-IN-1 exerts its effects by inhibiting the activity of MuRF1, an E3 ubiquitin ligase. MuRF1 is involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation. By inhibiting MuRF1, MurF-IN-1 prevents the degradation of muscle proteins, thereby reducing muscle atrophy and promoting muscle growth. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling pathways related to muscle remodeling .

Comparison with Similar Compounds

MurF-IN-1 is unique in its specific inhibition of MuRF1. Similar compounds include:

MurF-IN-1 stands out due to its specific inhibition of MuRF1, making it a valuable tool for studying muscle-related disorders and potential therapeutic applications .

Properties

IUPAC Name

1-(azepan-1-ylmethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-17-10-9-14-7-3-4-8-15(14)16(17)13-18-11-5-1-2-6-12-18/h3-4,7-10,19H,1-2,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATCUIIDAFFSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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